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Compound of Interest

Compound Name: Mipsagargin

Cat. No.: B1649290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the novel thapsigargin-based prodrug, mipsagargin (G-202), as

investigated in Phase I clinical trials. Mipsagargin is a targeted chemotherapeutic agent

designed to be activated by prostate-specific membrane antigen (PSMA), leading to the

localized release of a potent cytotoxin.

Mechanism of Action
Mipsagargin is a prodrug that consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to

a peptide that masks its activity.[1] This peptide is specifically cleaved by the enzymatic activity

of PSMA, which is highly expressed on the surface of prostate cancer cells and within the

neovasculature of many solid tumors.[1][2] Upon cleavage of the masking peptide, the active

component, 12-ADT-Asp, is released.[2][3] This active molecule potently inhibits the

sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][3] The inhibition of the

SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in

cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1649290?utm_src=pdf-interest
https://www.benchchem.com/product/b1649290?utm_src=pdf-body
https://www.benchchem.com/product/b1649290?utm_src=pdf-body
https://www.benchchem.com/product/b1649290?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627768/
https://clinicaltrials.gov/study/NCT05539833
https://clinicaltrials.gov/study/NCT05539833
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984914/
https://clinicaltrials.gov/study/NCT05539833
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627768/
https://clinicaltrials.gov/study/NCT05539833
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Tumor Cell Cytoplasm

Mipsagargin
(Prodrug) PSMA

Cleavage
12-ADT-Asp

(Active Metabolite) SERCA Pump
Inhibition

ER Ca2+ Stores
Blocks Ca2+ uptake

Increased Cytosolic Ca2+
Ca2+ Release

Apoptosis
Triggers

Click to download full resolution via product page

Caption: Mipsagargin's mechanism of action.

Dosage and Administration in Phase I Trials
The Phase I clinical trial for mipsagargin in patients with advanced solid tumors employed a

dose-escalation strategy to determine the maximum tolerated dose (MTD) and the

recommended Phase II dose (RP2D).[3][4]

Dose Escalation Summary
A modified Fibonacci schema was used for dose escalation.[3][4] A total of 44 patients were

treated across a range of doses.[3]

Dose Level Mipsagargin Dose (mg/m²)
Number of Patients in
Dose Escalation

1 1.2 N/A

... ... (escalating doses) 28

8 88 N/A

RP2D 66.8 16 (in expansion cohort)

Data compiled from multiple sources.[3][4][5]

Recommended Phase II Dose (RP2D) and Administration
The RP2D was established to mitigate infusion-related reactions (IRRs) and creatinine

elevations observed at higher doses.[3][4]
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Parameter Details

Dosage Day 1: 40 mg/m²Days 2 & 3: 66.8 mg/m²

Administration Intravenous (IV) infusion

Cycle Days 1, 2, and 3 of a 28-day cycle

This regimen was established to improve tolerability.[3][4][5]

Experimental Protocols
Patient Population
The Phase I trial enrolled patients with refractory, advanced, or metastatic solid tumors.[3][4]

Treatment Protocol

Premedication
(Steroid, Antihistamine, etc.)

Mipsagargin IV Infusion
(Day 1: 40 mg/m²)

(Days 2-3: 66.8 mg/m²)

Prophylactic Hydration
(IV Saline)

Patient Monitoring
(Adverse Events, DLTs)

Repeat Cycle every 28 Days
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Caption: Mipsagargin Phase I treatment workflow.

1. Premedication: To prevent infusion-related reactions, a standard premedication regimen was

recommended, which included a steroid, anti-histamine, anti-nausea medication, anti-pyretic,

and an H2 blocker, administered according to institutional guidelines.[3]

2. Mipsagargin Administration: Mipsagargin was administered as an intravenous infusion on

days 1, 2, and 3 of each 28-day cycle.[3][4]

3. Prophylactic Hydration: To mitigate potential nephrotoxicity, guidelines for prophylactic

hydration with an intravenous infusion of saline were provided for each day of mipsagargin
administration.[3]

Safety and Efficacy Assessments
Dose-Limiting Toxicities (DLTs): One DLT, a Grade 3 rash, was observed during the dose-

escalation phase.[3][4] At the 88 mg/m² dose level, Grade 2 infusion-related reactions and a

Grade 2 creatinine elevation led to the determination of 66.8 mg/m² as the RP2D.[3][4] Two

patients experienced reversible Grade 3 acute renal failure.[3][4]

Adverse Events (AEs): The most common treatment-related adverse events included fatigue,

rash, nausea, pyrexia, and infusion-related reactions.[3][4]

Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria

in Solid Tumors (RECIST).[3][4] While no clinical responses were observed in the Phase I trial,

prolonged disease stabilization was noted in a subset of patients.[3][4]

Pharmacokinetic Analysis
Plasma samples were analyzed to determine the pharmacokinetics of mipsagargin.[3][4] The

plasma concentration-time profiles were best represented by a biexponential model, which

suggested time-invariant kinetics.[3]

Conclusion
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The Phase I clinical trial of mipsagargin established an acceptable safety profile and a

recommended Phase II dosing regimen. The findings demonstrated the feasibility of targeting

PSMA-expressing tumors with a thapsigargin-based prodrug. Further investigation in Phase II

trials is warranted to fully evaluate the anti-tumor activity of mipsagargin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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